H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH
Brand Name: Vulcanchem
CAS No.: 99510-37-9
VCID: VC3747877
InChI: InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207)
SMILES: CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Molecular Formula: C141H207N31O35S
Molecular Weight: 2928.4 g/mol

H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH

CAS No.: 99510-37-9

Cat. No.: VC3747877

Molecular Formula: C141H207N31O35S

Molecular Weight: 2928.4 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH - 99510-37-9

Specification

CAS No. 99510-37-9
Molecular Formula C141H207N31O35S
Molecular Weight 2928.4 g/mol
IUPAC Name 5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207)
Standard InChI Key OVSVDLZVCMFSDM-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Canonical SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N

Introduction

Structural Characteristics

Primary Sequence Analysis

The primary structure of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH consists of a specific sequence of 25 amino acids with diverse physicochemical properties. This sequence incorporates a broad spectrum of amino acid types, including hydrophobic residues (Val, Leu, Phe), charged residues (Glu, Asp, Lys, His), polar uncharged residues (Gln, Ser, Thr), and those with special structural properties (Pro, Gly). The presence of multiple proline residues (three positions) is particularly notable as these introduce distinctive conformational constraints into the peptide backbone due to their rigid cyclic structure. These proline residues likely create characteristic bends or kinks that significantly influence the three-dimensional structure of the peptide and may be crucial for specific binding interactions or resistance to proteolytic degradation.

Stereochemical Configuration and Impact

The stereochemical configuration of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH represents one of its most distinctive and functionally significant features. The "DL-" prefix for most amino acids in the sequence indicates that each position can be occupied by either the D- or L-stereoisomer of the specified amino acid. This stereochemical diversity creates a vastly more complex structural landscape than would be present in a traditional all-L-amino acid peptide. For a 25-residue peptide with potential D/L variability at most positions, the theoretical number of possible stereoisomers is extraordinarily large, suggesting either that the synthetic peptide exists as a mixture of stereoisomers or that specific stereochemical configurations have been selected at particular positions for functional purposes.

Synthesis Methods

Solid-Phase Peptide Synthesis Approach

The synthesis of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is typically accomplished using solid-phase peptide synthesis (SPPS), a methodology pioneered by Robert Bruce Merrifield that has become the standard approach for laboratory-scale peptide production . This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to insoluble polymeric resin beads. The SPPS approach offers significant advantages for synthesizing complex peptides like Valosin, particularly because it allows for efficient removal of excess reagents and by-products through simple filtration and washing steps. The synthesis proceeds in the C-terminal to N-terminal direction, opposite to the direction of protein biosynthesis in living organisms, with the first amino acid (tyrosine in this case) attached to the solid support via its carboxyl group .

Each coupling cycle in SPPS requires temporary protection of the alpha-amino group of the incoming amino acid, typically using 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups, to prevent unwanted polymerization during the coupling reaction. Side-chain functional groups that could potentially interfere with the coupling reactions are also protected with appropriate groups that remain stable throughout the synthesis until final cleavage. After the protected amino acid is coupled to the growing peptide chain through formation of a peptide bond, the N-terminal protecting group is removed to expose a fresh amino group for the next coupling reaction. This deprotection-coupling cycle is repeated for each amino acid in the sequence, building the peptide one residue at a time from C-terminus to N-terminus .

For the synthesis of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH, the use of DL-amino acids rather than pure L-isomers follows the same fundamental principles but introduces additional complexity to the synthetic process. The coupling reactions are typically facilitated by activating agents such as carbodiimides (e.g., DIC) or more advanced reagents like HBTU or HATU, often in combination with additives like HOBt to minimize racemization and improve coupling efficiency. Upon completion of the entire sequence, the peptide is cleaved from the solid support using strong acids such as trifluoroacetic acid (TFA), which simultaneously removes most side-chain protecting groups. Following cleavage, the crude peptide undergoes purification, typically through high-performance liquid chromatography (HPLC), to remove incomplete sequences and byproducts.

Biological Activity and Research Applications

Molecular Interaction Studies

The complex structural features of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH make it a valuable tool for studying peptide-receptor interactions and molecular recognition mechanisms. The unique stereochemical configuration created by the mixture of D- and L-amino acids enables specific binding conformations that may differ significantly from those observed with natural peptides. This property allows researchers to investigate the stereochemical requirements for receptor activation or enzyme inhibition, providing insights into the molecular basis of biological recognition. Studies exploring the binding characteristics of this peptide can reveal important information about the three-dimensional architecture of binding pockets in target proteins and the specific atomic interactions that determine binding affinity and selectivity.

The research applications of this peptide extend beyond simple binding studies to investigation of downstream signaling events triggered by receptor engagement. By monitoring cellular responses to the peptide under various experimental conditions, researchers can elucidate the signaling pathways activated by peptide-receptor interactions and the biological outcomes of these pathways. Additionally, structure-activity relationship studies involving systematic modifications to the peptide sequence can identify which specific structural features are essential for biological activity. These investigations might involve altering the stereochemistry at particular positions, substituting specific amino acids, or creating truncated versions of the peptide to determine the minimal active sequence. Such studies are valuable for understanding the molecular determinants of peptide activity and can guide the design of more selective or potent analogs for research and potentially therapeutic applications.

Comparative Activity with Related Peptides

Table 1: Comparative Features of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH and Related Peptides

PropertyH-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OHH-DL-Leu-DL-Val-DL-Val-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-OHGln-Phe-Trp-Tyr (QFWY)
Molecular Weight (g/mol)2928.41161.4642.7
Molecular FormulaC141H207N31O35SC56H84N14O13C34H38N6O7
Number of Amino Acids2594
D/L IsomerismPresent for most amino acidsPresent for most amino acidsL-isomers only
Special Amino AcidsxiThrxiThrNone
Charged ResiduesMultiple (Glu, Asp, Lys, His)One (Arg)None
Sulfur-ContainingYes (Met)NoNo
Primary Research ApplicationsDigestive system researchPeptide interactions, modificationsMetabolite studies

When compared with naturally occurring gut peptides, Valosin may exhibit distinct pharmacological profiles resulting from its unique stereochemical composition. Natural regulatory peptides in the digestive system, such as cholecystokinin, secretin, or vasoactive intestinal peptide, consist exclusively of L-amino acids and typically operate through well-defined receptor systems. The mixed D/L composition of Valosin may enable interactions with different receptor systems or alternative binding modes with known receptors, potentially producing distinct cellular responses . Research comparing the activities of Valosin with natural gut peptides can provide insights into the structural determinants of receptor selectivity and the molecular mechanisms underlying signal transduction in digestive physiology.

Pharmacological Considerations

Structure-Activity Relationships

The pharmacological properties of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH are intricately linked to its complex structural features. The presence of both D- and L-isomers at most amino acid positions creates a multitude of possible structural configurations, each potentially exhibiting different binding affinities and biological activities. Structure-activity relationship (SAR) studies would be essential to determine which specific amino acids and their stereochemical configurations are critical for the peptide's biological functions. Such investigations typically involve systematic modification of the peptide sequence, including amino acid substitutions, deletions, or alterations in stereochemistry, followed by assessment of biological activity. These studies could reveal whether the entire 25-amino-acid sequence is necessary for activity or if shorter fragments retain biological function.

Stability and Degradation Pathways

Advanced Analytical Characterization

Spectroscopic and Spectrometric Techniques

Comprehensive characterization of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH requires sophisticated analytical techniques to elucidate its complex structure and confirm its identity. Mass spectrometry serves as a primary tool for verifying the molecular weight and elemental composition of the peptide, with high-resolution techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) providing precise mass measurements. Tandem mass spectrometry (MS/MS) can further confirm the amino acid sequence through fragmentation patterns characteristic of peptide bonds. These techniques are particularly valuable for determining the presence of the anticipated molecular mass of 2928.4 g/mol and for confirming the peptide's molecular formula C141H207N31O35S.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the peptide's three-dimensional conformation in solution. Multi-dimensional NMR techniques such as COSY, TOCSY, NOESY, and HSQC can provide information about amino acid connectivity, through-space proximities between specific atoms, and the stereochemical configuration of chiral centers. For a complex peptide containing both D- and L-amino acids, NMR analysis can be particularly challenging but potentially highly informative about the specific stereochemical distribution throughout the sequence. Circular Dichroism (CD) spectroscopy provides complementary information about secondary structural elements such as alpha-helices, beta-sheets, or random coils, which can be particularly interesting for peptides with mixed D/L stereochemistry that may adopt non-standard conformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator